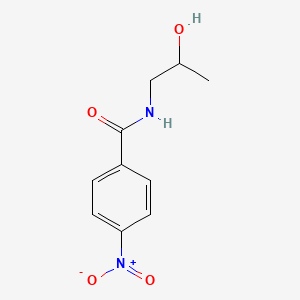
N-(2-hydroxypropyl)-4-nitrobenzamide
Overview
Description
N-(2-hydroxypropyl)-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and a hydroxypropyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxypropyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-amino-1-propanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(2-hydroxypropyl)-4-nitrobenzamide can undergo reduction to form the corresponding amine derivative. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.
Substitution: The hydroxypropyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The hydroxypropyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: N-(2-aminopropyl)-4-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(2-oxopropyl)-4-nitrobenzamide or N-(2-carboxyethyl)-4-nitrobenzamide.
Scientific Research Applications
Chemistry: N-(2-hydroxypropyl)-4-nitrobenzamide is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is also explored for its applications in materials science, particularly in the development of polymers and coatings. Its functional groups can be utilized to modify the properties of materials, enhancing their performance in various applications.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)-4-nitrobenzamide depends on its specific application. In the context of medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxypropyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
N-(2-hydroxyethyl)-4-nitrobenzamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
N-(2-hydroxypropyl)-3-nitrobenzamide: Similar structure but with the nitro group in the meta position instead of the para position.
N-(2-hydroxypropyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness: N-(2-hydroxypropyl)-4-nitrobenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability
Properties
IUPAC Name |
N-(2-hydroxypropyl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-7(13)6-11-10(14)8-2-4-9(5-3-8)12(15)16/h2-5,7,13H,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKCJZWSXXVJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


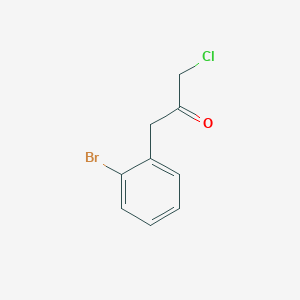
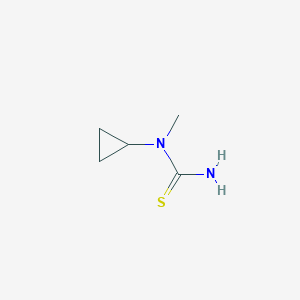


![1-[(2,4,6-trimethoxyphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1438256.png)

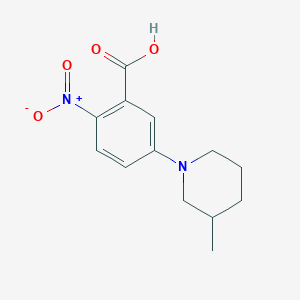
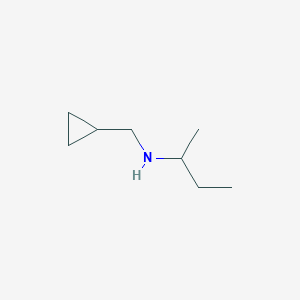
![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)
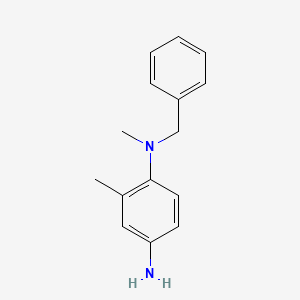
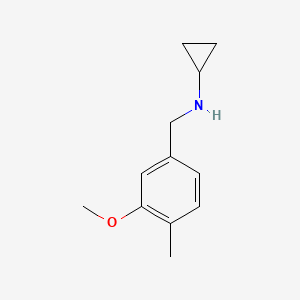
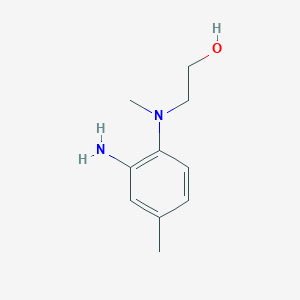

![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)
